Beta-D-thioglucose sodium salt hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-thioglucose sodium salt hydrate is a chemical compound with the molecular formula C6H13NaO6S. It is a derivative of glucose where the hydroxyl group at the anomeric carbon is replaced by a thiol group, and it is commonly used in various scientific research applications .
Mechanism of Action
Target of Action
Beta-D-thioglucose sodium salt hydrate, also known as 1-Thio-beta-D-glucose sodium salt hydrate, is a derivative of glucose .
Mode of Action
This compound forms a hydrophilic self-assembled monolayer with metal, stabilizes the lipid bilayer, and protects proteins from denaturation . It is often used as a carrier molecule for cell uptake of markers, polymers, and nanoparticles .
Result of Action
It is known that the compound can stabilize the lipid bilayer and protect proteins from denaturation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Beta-D-thioglucose sodium salt hydrate typically involves the reaction of glucose with a thiolating agent under controlled conditions. One common method is the reaction of glucose with hydrogen sulfide in the presence of a base, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Beta-D-thioglucose sodium salt hydrate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, alcohols from reduction, and various substituted thioglucose derivatives from substitution reactions .
Scientific Research Applications
Beta-D-thioglucose sodium salt hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a carrier molecule for cell uptake of markers, polymers, and nanoparticles.
Medicine: It is used in research related to the treatment of rheumatoid arthritis.
Industry: It is utilized in the production of various chemical products and as a synthetic reagent
Comparison with Similar Compounds
Similar Compounds
1-Thio-β-D-glucose sodium salt: Similar in structure but differs in the position of the thiol group.
5-Thio-D-glucose: Another thioglucose derivative with the thiol group at a different position.
Aurothioglucose hydrate: A gold-containing thioglucose derivative used in medicine.
Uniqueness
Beta-D-thioglucose sodium salt hydrate is unique due to its specific structural configuration and the presence of the thiol group at the anomeric carbon. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research applications .
Properties
IUPAC Name |
sodium;(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5S.Na.H2O/c7-1-2-3(8)4(9)5(10)6(12)11-2;;/h2-10,12H,1H2;;1H2/q;+1;/p-1/t2-,3-,4+,5-,6+;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVTYEYRNBRYMM-UZUGEDCSSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)[S-])O)O)O)O.O.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)[S-])O)O)O)O.O.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NaO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.